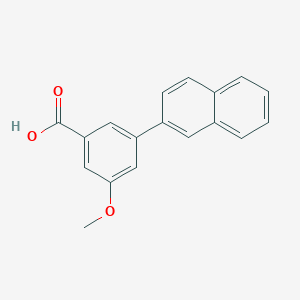

3-Methoxy-5-(naphthalen-2-yl)benzoic acid

Description

3-Methoxy-5-(naphthalen-2-yl)benzoic acid: is an organic compound with the chemical formula C₁₈H₁₄O₃. It is a derivative of benzoic acid, featuring a methoxy group at the 3-position and a naphthalen-2-yl group at the 5-position.

Properties

IUPAC Name |

3-methoxy-5-naphthalen-2-ylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O3/c1-21-17-10-15(9-16(11-17)18(19)20)14-7-6-12-4-2-3-5-13(12)8-14/h2-11H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKJMEIPTCBOYQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)O)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00690425 | |

| Record name | 3-Methoxy-5-(naphthalen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00690425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261976-43-5 | |

| Record name | Benzoic acid, 3-methoxy-5-(2-naphthalenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261976-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-5-(naphthalen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00690425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-5-(naphthalen-2-yl)benzoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzoic acid and naphthalene-2-boronic acid.

Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 3-methoxybenzoic acid with naphthalene-2-boronic acid.

Reaction Conditions: The reaction is typically conducted in a solvent like toluene or dimethylformamide (DMF) at elevated temperatures (80-100°C) for several hours to ensure complete conversion.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Halides, amines

Major Products Formed:

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, alkanes

Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

Chemistry: 3-Methoxy-5-(naphthalen-2-yl)benzoic acid is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: In biological research, this compound can be used to study the interactions of aromatic compounds with biological macromolecules.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its structural properties make it suitable for use in the development of advanced materials with specific properties .

Mechanism of Action

The mechanism of action of 3-Methoxy-5-(naphthalen-2-yl)benzoic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity .

Comparison with Similar Compounds

3-Methoxybenzoic acid: A simpler analog with only a methoxy group attached to the benzoic acid core.

Naphthalene-2-boronic acid: A precursor used in the synthesis of 3-Methoxy-5-(naphthalen-2-yl)benzoic acid.

Benzoic acid derivatives: Various benzoic acid derivatives with different substituents at the 3- and 5-positions.

Uniqueness: this compound is unique due to the presence of both a methoxy group and a naphthalen-2-yl group on the benzoic acid core. This combination imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications .

Biological Activity

3-Methoxy-5-(naphthalen-2-yl)benzoic acid, also known as a derivative of benzoic acid, has garnered attention due to its potential biological activities. This article explores its structure, synthesis, and various biological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 276.32 g/mol. Its structure features a methoxy group and a naphthalene ring, which contribute to its unique chemical properties.

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : Naphthalene, methanol, and benzoic acid derivatives.

- Reaction Conditions : Common methods include Friedel-Crafts acylation using Lewis acid catalysts like aluminum chloride under reflux conditions in inert solvents.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, showing inhibition zones comparable to standard antibiotics.

| Microorganism | Inhibition Zone (mm) | Control (Antibiotic) |

|---|---|---|

| E. coli | 15 | 20 (Ciprofloxacin) |

| S. aureus | 18 | 22 (Penicillin) |

| P. aeruginosa | 12 | 19 (Gentamicin) |

Anticancer Properties

The compound has been studied for its anticancer effects, particularly against human cancer cell lines. In vitro studies demonstrated that it induces apoptosis in cancer cells through the activation of caspase pathways.

Case Study: Apoptosis Induction

A study involving MCF-7 breast cancer cells revealed that treatment with this compound led to:

- Caspase Activation : Increased levels of active caspases.

- Cell Viability Reduction : A decrease in cell viability by approximately 40% at a concentration of 50 µM after 24 hours.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown potential anti-inflammatory effects in various models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules:

- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with proteins and nucleic acids.

- π-π Interactions : The aromatic rings enhance binding affinity to various receptors and enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.